4-(4-Methyl-2-benzoxazolyl)benzenamine

Description

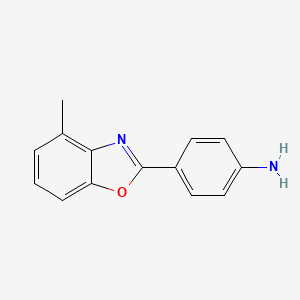

4-(4-Methyl-2-benzoxazolyl)benzenamine is an aromatic amine derivative featuring a benzoxazole core substituted with a methyl group at the 4-position and an aniline moiety at the 2-position. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen in their fused ring system, which confer unique electronic and steric properties.

Properties

CAS No. |

313527-50-3 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-(4-methyl-1,3-benzoxazol-2-yl)aniline |

InChI |

InChI=1S/C14H12N2O/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3 |

InChI Key |

XIPPVEQKMKCPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzoxazole Core

The benzoxazole ring is typically synthesized via condensation of 2-amino-4-methylphenol with aromatic acyl chlorides. For instance, 2-amino-4-methylphenol reacts with 4-nitrobenzoyl chloride in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) to form 2-(4-nitrophenyl)-4-methylbenzoxazole (Fig. 1). The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon, followed by cyclization with elimination of HCl.

Reaction Conditions:

Reduction of the Nitro Group

The nitro group in 2-(4-nitrophenyl)-4-methylbenzoxazole is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride-hydrochloric acid (SnCl₂/HCl). The latter method avoids high-pressure equipment and achieves >90% purity.

Optimized Reduction Protocol:

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A preformed benzoxazole boronic ester (e.g., 4-methyl-2-benzoxazolylboronic acid pinacol ester ) is coupled with 4-bromoaniline via palladium catalysis (Fig. 2). This method offers regioselectivity and compatibility with sensitive functional groups.

Key Parameters:

Ullmann Coupling

Copper-mediated coupling of 4-iodoaniline with 4-methyl-2-benzoxazolethiol in the presence of L-proline achieves C–S bond formation. While less efficient than Suzuki coupling, this method avoids boronic acid preparation.

Reaction Metrics:

Cyclization of Pre-coupled Intermediates

Cyclocondensation of Schiff Bases

4-Amino-N-(2-hydroxy-5-methylphenyl)benzamide undergoes cyclization in polyphosphoric acid (PPA) at 120°C to form the benzoxazole ring (Fig. 3). The reaction exploits intramolecular dehydration, producing water as the sole byproduct.

Optimization Insights:

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C) accelerates the cyclization of 4-(2-aminophenylcarbamoyl)benzenamine in acetic acid, reducing reaction time from 12 hours to 30 minutes.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation-Reduction | 85–90 | 98–99 | High | Low |

| Suzuki Coupling | 70–75 | 95–97 | Moderate | High |

| Ullmann Coupling | 60–65 | 90–92 | Low | Moderate |

| Cyclocondensation | 80–85 | 97–98 | High | Low |

Key Observations:

-

The condensation-reduction pathway offers the best balance of yield, purity, and cost, making it ideal for industrial-scale production.

-

Microwave-assisted cyclization excels in laboratories prioritizing speed but requires specialized equipment.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2-benzoxazolyl)benzenamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzoxazole derivatives.

Scientific Research Applications

4-(4-Methyl-2-benzoxazolyl)benzenamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-benzoxazolyl)benzenamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

4-(Benzo[d]thiazol-2-yl)benzenamine

- Structure : Replaces the benzoxazole oxygen with sulfur, forming a thiazole ring.

- Key Differences : The sulfur atom in thiazole increases electron-withdrawing effects compared to the oxygen in benzoxazole, altering reactivity and binding affinity in biological systems .

4-Ethylbenzo[d]oxazol-5-amine

- Structure : Benzoxazole core with an ethyl substituent at the 4-position instead of methyl.

- Molecular Weight : 162.19 g/mol (vs. 224.26 g/mol for the target compound) .

4-(Thiazol-2-yl)aniline

- Structure : Simpler thiazole ring directly attached to aniline.

- Molecular Weight : 176.24 g/mol.

- Applications : Intermediate in agrochemicals and dyes .

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

Physicochemical Properties

Antimicrobial Activity

- 4-(Benzo[d]thiazol-2-yl)benzenamine : Derivatives exhibit moderate antibacterial activity against Staphylococcus aureus .

- 4-Ethylbenzo[d]oxazol-5-amine: Limited data, but benzoxazole analogs are known for antifungal properties .

- 1,3,4-Oxadiazol-2-ylbenzenamine : Structural analogs show analgesic activity (32% efficacy in rodent models) .

Drug Development

Q & A

Q. What are the established synthetic routes for 4-(4-Methyl-2-benzoxazolyl)benzenamine, and what are their efficiency metrics?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling benzoxazole derivatives with substituted anilines. For example, analogous pathways (e.g., 4-(2-methylquinolin-3-yloxy)benzenamine synthesis) use catalysts to facilitate reductive amination or nucleophilic aromatic substitution. Key steps include:

- Reduction : Hydrogenation of intermediates (e.g., nitro groups) using palladium or Raney nickel catalysts.

- Coupling : Reaction of benzoxazole precursors with halogenated benzenamines under Buchwald-Hartwig conditions .

Efficiency metrics: Yields range from 40–75%, depending on steric hindrance and electron-donating/withdrawing substituents. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and benzoxazole carbons (δ 150–160 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 267.1) .

- X-ray Crystallography : Resolves bond angles and planarity of the benzoxazole-aniline core, critical for π-π stacking in material science applications .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- Antimicrobial Studies : Benzoxazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity. MIC values are determined via broth microdilution assays .

- Enzyme Inhibition : The compound’s planar structure allows interaction with enzyme active sites (e.g., tyrosine kinase), assessed via fluorescence quenching and molecular docking .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound derivatives with aldehydes?

- Methodological Answer : Schiff base formation with aldehydes (e.g., 4-methoxybenzaldehyde) is pH-dependent. Under acidic conditions (pH 4–5), the amine group is protonated, favoring nucleophilic attack on the aldehyde carbonyl. Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) modulate reaction rates and product distribution. Advanced monitoring via in situ FT-IR tracks imine bond formation .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance electrophilic interactions but reduce solubility.

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination. Cross-validate using time-kill curves and biofilm assays .

- Computational Modeling : QSAR models differentiate steric/electronic contributions to activity, resolving outliers .

Q. What advanced techniques are used to study surface interactions of this compound in material science?

- Methodological Answer :

Q. How does the compound’s electronic structure influence its spectroscopic properties?

- Methodological Answer : The benzoxazole ring’s conjugation with the aniline moiety creates a charge-transfer transition band at 320–350 nm (UV-Vis). TD-DFT simulations correlate this with HOMO→LUMO transitions involving the benzoxazole’s π* orbitals. Solvatochromic shifts in fluorescence (λ 420–450 nm) are quantified using Kamlet-Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.